MS0124
説明
特性
CAS番号 |
1197196-63-6 |
|---|---|
分子式 |
C20H29N5O3 |
分子量 |
387.484 |
IUPAC名 |
6,7-dimethoxy-N-(1-methylpiperidin-4-yl)-2-morpholinoquinazolin-4-amine |
InChI |
InChI=1S/C20H29N5O3/c1-24-6-4-14(5-7-24)21-19-15-12-17(26-2)18(27-3)13-16(15)22-20(23-19)25-8-10-28-11-9-25/h12-14H,4-11H2,1-3H3,(H,21,22,23) |
InChIキー |
MEVMMQQJOXBSAX-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC(N3CCOCC3)=NC(NC4CCN(C)CC4)=C2C=C1OC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
MS0124; MS-0124; MS 0124. |
製品の起源 |
United States |
Discovery and Characterization of Ms0124 As a Selective Inhibitor
Identification of MS0124 as a Potent and Selective G9a-like Protein (GLP) Inhibitor
MS0124 was identified through the screening of a quinazoline (B50416) compound collection against GLP and G9a enzymes. nih.gov This screening process utilized radioactivity-based scintillation proximity biochemical assays to measure the inhibitory potency of the compounds. nih.gov MS0124, also referred to as compound 4 in initial studies, demonstrated significant potency as an inhibitor of GLP. nih.gov
The research revealed that MS0124 has a half-maximal inhibitory concentration (IC₅₀) of 13 ± 4 nM for GLP, establishing it as a highly potent inhibitor of this specific methyltransferase. nih.govnih.gov This level of potency allows for its use in biochemical and cellular assays to probe the functions of GLP.
Further optimization based on the initial findings led to the development of other related compounds, such as MS012, which exhibited even greater selectivity for GLP. nih.gov The discovery of MS0124 was a crucial step in demonstrating that selective inhibition of GLP over the closely related G9a was achievable. nih.govnih.gov
Table 1: Inhibitory Potency of MS0124 against GLP
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| MS0124 | GLP | 13 ± 4 |
Comparative Selectivity Profile of MS0124: GLP versus G9a and Other Methyltransferases
A key characteristic of MS0124 is its notable selectivity for GLP over G9a. While potent against GLP, its inhibitory activity against G9a is significantly lower, with an IC₅₀ value of 440 ± 63 nM. nih.govnih.gov This represents a 34-fold greater selectivity for GLP, a significant finding given the high degree of homology between the two enzymes. nih.gov This selectivity is crucial for researchers aiming to isolate the biological functions of GLP from those of G9a. nih.gov
Prior to the discovery of MS0124, many existing inhibitors, such as UNC0638 and UNC0642, were potent dual inhibitors of both G9a and GLP. nih.gov While useful for studying the combined effects of inhibiting both enzymes, these dual inhibitors could not be used to delineate their individual roles. The development of MS0124 provided a much-needed tool for the specific investigation of GLP. nih.gov
Table 2: Comparative Selectivity of MS0124
| Compound | GLP IC₅₀ (nM) | G9a IC₅₀ (nM) | Selectivity (G9a/GLP) |
|---|---|---|---|
| MS0124 | 13 ± 4 | 440 ± 63 | 34-fold |
Origin and Precursor Chemical Series of MS0124
MS0124 belongs to a chemical series based on a quinazoline scaffold. nih.govnih.gov This core structure was the foundation for the development of a collection of compounds that were screened for their inhibitory activity against GLP and G9a. nih.gov The discovery of MS0124 and the subsequent exploration of structure-activity relationships (SAR) within this series have been pivotal. nih.gov
Research into the quinazoline scaffold has shown that modifications to the 2-amino region can drastically influence selectivity for GLP. nih.gov While X-ray crystal structures of GLP and G9a in complex with MS0124 revealed nearly identical inhibitor-protein interactions, subtle structural changes in the inhibitor molecule are responsible for the observed selectivity. nih.gov The quinazoline series, therefore, represents a valuable chemical framework for the design of new and even more selective inhibitors of GLP and G9a. nih.govnih.gov
Molecular Mechanism of Action of Ms0124
Binding Mode Analysis of MS0124 with G9a-like Protein (GLP) and G9a
MS0124 functions by binding to the catalytic domain of both GLP and G9a, interfering with their methyltransferase activity. researchgate.netnih.govresearchgate.net
Co-crystal Structural Elucidation of MS0124-Enzyme Complexes
Co-crystal structures of MS0124 (referred to as compound 4 in some studies) in complex with GLP and G9a, in the presence of the cofactor S-adenosylmethionine (SAM), have been determined. researchgate.netresearchgate.netfigshare.com These structures provide detailed insights into the binding interactions at the molecular level. The co-crystal structures of GLP and G9a in complex with MS0124 are reported to be extremely similar, with a low root-mean-square deviation (RMSD) of 0.31 Å. researchgate.net This indicates that MS0124 occupies the peptide substrate binding site with the same binding mode in both enzymes. researchgate.netresearchgate.net The PDB IDs for the co-crystal structures of GLP and G9a in complex with MS012 are 5TTG and 5TTF, respectively. nih.govnih.govpdbj.orgrcsb.orgrcsb.org While these specifically mention MS012, the literature indicates MS0124 and MS012 share similar binding modes due to their structural similarities. nih.govresearchgate.netnih.gov
Detailed Molecular Interactions at the Inhibitor Binding Site
In the co-crystal structures, MS0124 occupies the peptide substrate binding site of both GLP and G9a. researchgate.netresearchgate.net The N1 nitrogen atom of the quinazoline (B50416) core of MS0124 forms important hydrogen bonds with residues in the binding site of both GLP and G9a. nih.gov The binding mode involves interactions within the peptide binding grooves of the enzymes. researchgate.net
Enzymatic Inhibition Kinetics and Specificity of MS0124
MS0124 is characterized as a potent and selective inhibitor of GLP and G9a. medchemexpress.comglpbio.com
Determination of IC50 Values for GLP and G9a
The inhibitory potency of MS0124 against GLP and G9a has been determined using biochemical assays. MS0124 exhibits IC50 values of 13 ± 4 nM for GLP and 440 ± 63 nM for G9a. medchemexpress.comglpbio.comnih.govnih.gov This demonstrates that MS0124 is significantly more potent against GLP than G9a, showing approximately 34-fold selectivity for GLP over G9a. nih.govresearchgate.net
| Enzyme | IC50 Value (nM) |
|---|---|
| GLP | 13 ± 4 |
| G9a | 440 ± 63 |
Competitive Binding Mechanism with Endogenous Substrate
Studies investigating the mechanism of inhibition by MS0124 have shown that it is competitive with the peptide substrate. researchgate.net Increasing the concentration of the peptide substrate in enzymatic assays results in a significant increase in the IC50 values for MS0124, which is indicative of a competitive inhibition mechanism with respect to the peptide substrate. researchgate.net Conversely, increasing the concentration of the cofactor SAM (S-adenosylmethionine) leads to a decrease in the IC50 values of MS0124, suggesting an uncompetitive inhibition mechanism with respect to SAM. researchgate.net This implies that MS0124 primarily competes with the protein or peptide substrate for binding to the enzyme.
Preclinical Pharmacological Investigations of Ms0124
In Vitro Biochemical and Cellular Assays Utilizing MS0124
In vitro studies using MS0124 have focused on examining its interaction with target molecules, such as enzymes, and evaluating its effects on cellular processes using cultured cells. lidebiotech.com
Enzyme Activity Assays for Quantitative Inhibition Assessment
Enzyme activity assays are crucial for understanding how compounds interact with enzymes and for assessing their potential as inhibitors. americanpeptidesociety.org MS0124 has been identified as a potent inhibitor of GLP and G9a, two histone methyltransferases. targetmol.comglpbio.comabmole.com Quantitative inhibition assessment is typically performed using methods that measure changes in enzyme activity in the presence of the inhibitor. americanpeptidesociety.org For histone methyltransferases, this can involve various techniques to detect the methylation of histone substrates. cusabio.com
MS0124 has demonstrated potent inhibitory activity against GLP with an IC50 value of 13 ± 4 nM. It also inhibits G9a, albeit with lower potency, showing an IC50 value of 440 ± 63 nM. targetmol.comglpbio.comabmole.com The inhibitory activity is quantified by determining the concentration of MS0124 required to inhibit 50% of the enzyme's activity (IC50). evotec.comenamine.net
Selectivity Profiling of MS0124 Against a Panel of Epigenetic Enzymes
Selectivity profiling is essential to determine the specificity of a compound for its intended target compared to other related enzymes. Epigenetic regulation involves a variety of enzymes, including histone methyltransferases (HMTs) and demethylases (HDMs). nih.govacs.org MS0124 has been profiled for its selectivity against a panel of epigenetic enzymes. Studies indicate that MS0124 is a selective inhibitor, showing significantly higher potency for GLP compared to G9a and other methyltransferases. researchgate.netscience.govscience.gov Specifically, it has been reported to be over 30-fold more selective for GLP over G9a and over 140-fold selective for GLP over other methyltransferases. researchgate.netscience.govscience.gov
Cell-Based Assays for Modulation of Histone Methylation Marks
Cell-based assays are used to evaluate the effects of a compound on cellular processes within a living cell context. lidebiotech.com Histone methylation marks, such as H3K9me2, are key epigenetic modifications regulated by enzymes like G9a and GLP. cusabio.comnih.govresearchgate.net Cell-based assays utilizing MS0124 investigate its ability to modulate these methylation marks. Techniques such as Western blot or ELISA using methylation-specific antibodies can be employed to analyze global cellular levels of specific histone modifications upon compound treatment. nih.gov Chromatin immunoprecipitation (ChIP) assays can also be used to monitor histone methylation changes at target genes. cusabio.comnih.gov Studies have shown that MS0124 can reduce the levels of H3K9me2 in cells. researchgate.net
Investigation of MS0124 Effects on Key Cellular Processes
Beyond modulating histone methylation, preclinical in vitro studies explore the effects of MS0124 on key cellular processes. These can include examining its impact on cell proliferation, differentiation, and other cellular functions that are influenced by epigenetic regulation. lidebiotech.comacs.org While specific detailed findings on the effects of MS0124 on a broad range of cellular processes are not extensively detailed in the provided snippets, the inhibition of G9a/GLP, which play roles in processes like cell differentiation and proliferation, suggests potential impacts in these areas. acs.orgresearchgate.net
Preclinical Animal Model Studies Involving MS0124
Preclinical animal models are utilized to study disease mechanisms and test novel therapeutic approaches in vivo. lidebiotech.comnih.govnih.gov While the provided information specifically mentioning MS0124 in animal models is limited, the context of G9a/GLP inhibitors suggests potential applications in disease-relevant models where these enzymes are implicated.
Pharmacodynamic Biomarker Assessment in Preclinical Models
Pharmacodynamic (PD) biomarkers are critical tools in preclinical investigations to assess the biological activity and effects of a compound on its intended target and downstream pathways. For inhibitors of G9a and GLP like MS0124, key pharmacodynamic biomarkers often involve evaluating changes in histone methylation patterns, particularly the levels of H3K9 methylation.
Inhibition of G9a and GLP leads to a decrease in H3K9me2 levels, as these enzymes are primarily responsible for this specific epigenetic mark. researchgate.net Therefore, monitoring changes in H3K9me2 levels in cells or tissues treated with MS0124 serves as a direct pharmacodynamic readout of its activity. Studies on related G9a/GLP inhibitors have demonstrated the utility of assessing global or locus-specific H3K9me2 levels to confirm target modulation. For instance, a dual G9a/GLP inhibitor, UNC0638, was shown to reduce global H3K9me2 levels in human breast carcinoma cells. acs.org Similarly, inhibition of EHMT1/2 with other compounds or genetic methods has been shown to suppress histone methylation in neuronal cells. patsnap.com
While specific detailed data tables solely focused on MS0124's impact on H3K9me2 levels in various preclinical models were not extensively detailed in the search results, the established biological function of its targets (GLP and G9a) strongly indicates that changes in H3K9 methylation status are the primary pharmacodynamic biomarkers for assessing MS0124's activity in preclinical studies. These assessments are typically conducted using techniques such as Western blotting, immunofluorescence, or chromatin immunoprecipitation followed by sequencing (ChIP-seq) in treated cell lines or animal tissues.
Evaluation of Target Engagement of MS0124 in Biological Systems
Evaluating the engagement of a compound with its molecular target is a fundamental aspect of preclinical pharmacology. For MS0124, evaluation of target engagement involves demonstrating its binding to and inhibition of GLP and G9a in biological systems.
MS0124 has been characterized as a potent and selective inhibitor of GLP, with reported half-maximal inhibitory concentration (IC50) values significantly lower for GLP compared to G9a. abmole.commedchemexpress.comglpbio.commedchemexpress.comtargetmol.com This selectivity profile is a key finding from initial biochemical and cellular assays. The reported IC50 values for MS0124 against GLP and G9a are summarized in the table below.
| Target | IC50 Value (nM) |
| GLP (EHMT1) | 13 ± 4 |
| G9a (EHMT2) | 440 ± 63 |
This data indicates that MS0124 is approximately 30-fold more potent against GLP than G9a. nih.govresearchgate.netacs.orgscience.govscience.gov
Further evidence of target engagement comes from structural studies. Cocrystal structures of GLP and G9a in complex with MS0124 and related inhibitors have been determined. nih.govresearchgate.netacs.orgacs.orgscience.govscience.gov These structures provide detailed insights into the binding mode of MS0124 within the active site of these enzymes, confirming direct interaction at the molecular level. The structural information has also been valuable in structure-activity relationship (SAR) studies aimed at developing more potent and selective inhibitors. nih.govresearchgate.netresearchgate.net
In addition to biochemical and structural studies, cellular thermal shift assay (CETSA) is a technique used to assess target engagement in live cells by measuring the thermal stabilization of the target protein upon compound binding. While specific CETSA data for MS0124 was not detailed in the provided search results, this method is commonly employed in preclinical studies to confirm that a compound engages its target within the cellular environment. acs.org Modulation of downstream signaling pathways or gene expression regulated by GLP and G9a can also serve as indirect indicators of target engagement in biological systems. acs.org
The collective evidence from potency measurements, selectivity profiling, structural analysis, and potentially cellular assays contributes to the comprehensive evaluation of MS0124's target engagement in preclinical biological systems.
Biological and Research Implications of Ms0124
MS0124 as a Chemical Probe for Dissecting GLP/G9a Biological Functions
MS0124 functions as a potent and selective chemical probe for investigating the biological roles of GLP and G9a. GLP (also known as EHMT1 or KMT1D) and G9a (EHMT2 or KMT1C) are highly homologous protein lysine (B10760008) methyltransferases that primarily catalyze the mono- and di-methylation of histone H3 lysine 9 (H3K9), a modification associated with transcriptional repression. nih.govnih.govbiorxiv.org Despite their homology, GLP and G9a have distinct physiological and pathophysiological functions. nih.govnih.gov
The development of selective inhibitors like MS0124 is crucial for dissecting the specific functions of GLP and G9a. MS0124 has been shown to be selective for GLP over G9a, with reported IC₅₀ values indicating significantly higher potency against GLP. nih.govacs.orgfigshare.com This selectivity allows researchers to perturb GLP activity specifically and observe the resulting cellular and molecular changes, thereby helping to delineate the unique roles of GLP from those of G9a.
Studies involving MS0124 have utilized biochemical assays, such as radioactivity-based scintillation proximity assays, to measure its potency at inhibiting the transfer of methyl groups by GLP and G9a. nih.gov The compound was discovered through high-throughput screening of chemical libraries. nih.gov Co-crystal structures of GLP and G9a in complex with MS0124 have been obtained, providing structural insights into their binding modes. nih.govacs.orgfigshare.comresearchgate.net These structural studies, however, revealed that MS0124 binds to both GLP and G9a in a nearly identical manner, highlighting the challenges in designing highly selective inhibitors for these homologous enzymes based solely on active site interactions. nih.govacs.orgfigshare.comresearchgate.net
Further research has explored structure-activity relationships (SAR) of quinazoline (B50416) compounds, including MS0124, to identify modifications that could enhance selectivity for GLP. nih.govresearchgate.net These studies involve synthesizing analogs with different substituents and evaluating their inhibitory potencies against both enzymes. nih.govresearchgate.net
Contributions to Understanding Epigenetic Regulation in Health and Disease Contexts
Epigenetic regulation, which involves heritable changes in gene expression without alterations to the DNA sequence, plays a fundamental role in normal development and is often disrupted in disease states. libretexts.orgnih.govthisisepigenetics.ca Mechanisms such as DNA methylation and histone modifications are key components of the epigenome. libretexts.orgnih.gov GLP and G9a, as histone lysine methyltransferases, are central players in this regulatory network, primarily through their H3K9 methylation activity. nih.govnih.govbiorxiv.org
By selectively inhibiting GLP, MS0124 serves as a tool to understand the specific contributions of GLP-mediated H3K9 methylation to various biological processes and disease contexts. Dysregulation of GLP and G9a has been linked to numerous human diseases, including cancer, inflammatory diseases, and neurodegenerative disorders. nih.govbiorxiv.orgbiorxiv.org For instance, overexpression of G9a has been observed in several cancer types. biorxiv.org
Using MS0124 allows researchers to investigate how inhibiting GLP impacts gene expression patterns, chromatin structure, and cellular phenotypes in both healthy and diseased cells. This helps in elucidating the downstream effects of GLP activity and its involvement in the initiation and progression of various pathologies. Studies have shown that while GLP and G9a share many activities, they also have distinct functions; for example, their ankyrin repeat domains show differential binding preferences for H3K9 methylation states, and their tissue-specific expression profiles can differ. nih.govnih.gov Chemical probes like MS0124 are invaluable for dissecting these nuances and understanding the precise roles of each enzyme in maintaining epigenetic homeostasis and how their dysregulation contributes to disease. nih.govnih.gov
Role in Epigenetic Drug Discovery Research Paradigms and Lead Compound Identification
The involvement of epigenetic mechanisms in disease has made epigenetic modifiers, including histone methyltransferases like GLP and G9a, attractive targets for drug discovery. nih.govnih.govdrugtargetreview.com Small-molecule inhibitors of these enzymes have emerged as potential therapeutic agents. nih.govnih.govbiorxiv.org
MS0124, as a potent and selective GLP inhibitor, has played a significant role in epigenetic drug discovery research. nih.govacs.orgfigshare.comresearchgate.netscience.govscience.gov Its discovery and characterization represent a step forward in identifying compounds that can selectively modulate the activity of GLP. nih.govacs.orgfigshare.com While initial G9a/GLP inhibitors were dual-acting, the development of more selective compounds like MS0124 allows for targeted intervention and potentially fewer off-target effects. nih.govnih.gov
Research involving MS0124 and its analogs contributes to the understanding of structure-activity relationships within the quinazoline scaffold for inhibiting GLP and G9a. nih.govresearchgate.net This knowledge is crucial for the rational design and synthesis of more potent, selective, and drug-like compounds. nih.govresearchgate.net Although the co-crystal structures of MS0124 with GLP and G9a showed similar binding modes, indicating challenges in achieving selectivity through active site interactions alone, ongoing SAR studies exploring different regions of the molecule, such as the 2-amino substituent, have led to the identification of new GLP-selective inhibitors. nih.govresearchgate.net
MS0124 serves as a valuable lead compound and a tool for validating GLP as a therapeutic target in various diseases. nih.govnih.gov By using MS0124 to inhibit GLP in cellular or animal models, researchers can assess the therapeutic potential of targeting this enzyme for conditions where GLP dysregulation is implicated. nih.govnih.gov The challenges in developing highly selective inhibitors, as highlighted by studies with MS0124, also drive the exploration of alternative strategies, such as the development of PROTAC degraders that target GLP/G9a for degradation rather than just enzymatic inhibition. biorxiv.orgbiorxiv.orgresearchgate.net
Advanced Research Methodologies Applied to Ms0124 Studies
X-ray Crystallography for Protein-Inhibitor Complex Structures
X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystal, including protein-inhibitor complexes. This method provides invaluable insights into the precise binding mode and interactions between a protein and a small molecule like MS0124. By obtaining co-crystal structures of proteins in complex with MS0124, researchers can visualize how the inhibitor fits into the protein's binding site, the specific amino acid residues involved in the interaction, and the types of chemical bonds formed (e.g., hydrogen bonds, van der Waals interactions). This detailed structural information is critical for understanding the basis of inhibitor potency and selectivity, and for guiding the design of improved compounds. For instance, co-crystal structures of GLP (G9a-like protein) and G9a in complex with inhibitors including MS0124 have been reported, displaying very similar binding modes and interactions science.govscience.gov. The structure of human GLP SET-domain (EHMT1) in complex with MS0124 (PDB ID: 5TUZ) has been determined using X-ray diffraction rcsb.org. Similarly, the crystal structure of EHMT2 in complex with MS0124 (PDB ID: 5TTF) is also available google.com. These structures, obtained through X-ray crystallography, reveal the specific interactions that mediate the binding of MS0124 to these methyltransferases.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a label-free technique used to measure the thermodynamic parameters of biomolecular interactions in solution harvard.edunih.govmalvernpanalytical.com. For studies involving MS0124, ITC can directly measure the heat released or absorbed upon binding to a target protein, providing a complete thermodynamic profile of the interaction in a single experiment nih.govwikipedia.org. This profile includes the binding affinity (KA or KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) harvard.edunih.govwikipedia.org. These parameters reveal the driving forces behind the binding event. For example, a favorable enthalpy change often indicates strong hydrogen bonds or van der Waals interactions, while a favorable entropy change can suggest contributions from hydrophobic effects or conformational changes. ITC experiments require careful sample preparation, ensuring both binding partners are in identical buffers to minimize heats of dilution harvard.edu. The c-value, a ratio related to the concentration of the molecules and the binding constant, is an important consideration for experimental design to ensure accurate determination of binding parameters harvard.edu. While the provided search results discuss ITC in general and its application in studying protein-ligand interactions and inhibitor binding to enzymes like carnitine palmitoyltransferase 2 (CPT-2), specific thermodynamic data for MS0124 binding to its targets using ITC were not explicitly detailed in the snippets. However, the technique's relevance to characterizing inhibitor binding thermodynamics is well-established in drug discovery nih.govscilit.com.
Computational Approaches: Molecular Docking and Dynamics Simulations
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, play a significant role in complementing experimental studies of compounds like MS0124. Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor based on scoring functions banglajol.infoumpr.ac.id. This can be used to screen potential inhibitors, identify plausible binding poses, and estimate binding energies. Molecular dynamics simulations, on the other hand, provide insights into the dynamic behavior of the protein-ligand complex over time, accounting for flexibility and conformational changes banglajol.infoumpr.ac.idnih.govnih.gov. MD simulations can reveal the stability of the complex, the persistence of specific interactions observed in crystal structures, and explore alternative binding conformations. These computational approaches are valuable for understanding the binding mechanism at an atomic level and can guide experimental design and lead optimization efforts umpr.ac.idnih.gov. While the search results highlight the general application of molecular docking and MD simulations in identifying and characterizing protein-ligand interactions, including studies on SARS-CoV-2 main protease inhibitors and focal adhesion kinase inhibitors, specific computational studies focused solely on MS0124 were not extensively detailed in the provided snippets banglajol.infoumpr.ac.idnih.govnih.gov. However, the integration of computational chemistry with techniques like X-ray crystallography is noted as adding important layers of information for drug discovery criver.com.
Other Biophysical Characterization Techniques in MS0124 Research
Beyond X-ray crystallography and ITC, other biophysical techniques can be applied to further characterize the interactions of MS0124 with its targets and assess the stability and properties of the resulting complexes. These techniques can include methods that probe protein structure, stability, and interactions in solution. Examples of such techniques commonly used in biophysical characterization include Dynamic Light Scattering (DLS) for assessing particle size and aggregation, Differential Scanning Calorimetry (DSC) for measuring thermal stability, Circular Dichroism (CD) for analyzing secondary structure, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural and dynamic information halolabs.comcreative-biolabs.comcriver.comul.iebioanalysis-zone.com. Surface Plasmon Resonance (SPR) is another technique used to measure binding kinetics and affinity in real-time criver.com. While the provided search results discuss these techniques in the general context of biophysical characterization of proteins and protein-ligand interactions, specific applications of these methods directly to MS0124 research were not detailed halolabs.comcreative-biolabs.comcriver.comul.iebioanalysis-zone.com. However, these techniques represent a suite of tools available to researchers studying the molecular behavior of small molecules like MS0124 and their interactions with biological macromolecules halolabs.comcreative-biolabs.comcriver.comul.ie.
Challenges and Future Directions in Chemical Biology Research with Ms0124
Overcoming Homology Challenges in Selective Inhibitor Design for GLP/G9a
A significant challenge in developing selective inhibitors for GLP and G9a stems from their high degree of homology. These two PKMTs share approximately 80% sequence identity within their catalytic domains. guidetomalariapharmacology.orgnih.govamericanelements.comharvard.educenmed.com Despite this considerable similarity, GLP and G9a possess distinct physiological and pathophysiological functions, underscoring the need for inhibitors that can selectively target one enzyme over the other to dissect their individual roles. guidetomalariapharmacology.orgnih.govamericanelements.comharvard.edu
The structural similarities between GLP and G9a present a hurdle for structure-based inhibitor design. Cocrystal structures of GLP and G9a in complex with inhibitors like MS0124 (referred to as compound 4 in some studies) and MS012 (compound 18) have revealed virtually identical binding modes and interactions. guidetomalariapharmacology.orgnih.govamericanelements.comguidetopharmacology.orgwikipedia.org This structural mimicry in inhibitor binding highlights the inherent difficulty in designing small molecules that can potently and selectively inhibit one enzyme while sparing the other. The development of compounds like MS0124, which demonstrate selectivity for GLP over G9a, represents progress in overcoming these homology challenges, although achieving even greater selectivity remains an ongoing area of research. guidetomalariapharmacology.orgnih.govamericanelements.com
Development of Advanced Chemical Tools and Analogs Based on the MS0124 Scaffold
MS0124 is based on a quinazoline (B50416) scaffold and has served as a starting point for the development of advanced chemical tools and analogs aimed at improving potency and selectivity for GLP. wikipedia.orgharvard.edu Structure-activity relationship (SAR) studies focusing on the quinazoline scaffold, particularly modifications at the 2-amino region, have been instrumental in identifying new GLP selective inhibitors. wikipedia.orgharvard.edu
These SAR studies have involved the design and synthesis of a range of analogs bearing different substituents. For instance, exploring various 2-amino substitutions on the quinazoline core, shared by MS0124 and MS012, has shown that structural changes in this region can significantly impact selectivity for GLP over G9a. wikipedia.orgharvard.edu These efforts have led to the discovery of newer compounds, such as MS3748 and MS3745, which exhibit even higher potency and selectivity for GLP compared to G9a. harvard.eduidrblab.net
The exploration of alternative core structures, such as the quinoline (B57606) core, has also been pursued in the development of GLP selective inhibitors, although quinoline analogs derived from the MS0124 and MS012 structures showed improved potency for G9a while retaining high potency for GLP, resulting in lower selectivity compared to the quinazoline analogs. wikipedia.orgharvard.edu The continued development of analogs based on the MS0124 scaffold and related chemical series remains crucial for generating refined chemical probes to further investigate GLP's biological functions.
Expanding the Application of GLP/G9a Inhibitors in Diverse Preclinical Research Areas
Selective GLP/G9a inhibitors, including MS0124, are valuable chemical tools for dissecting the distinct biological functions of these highly homologous enzymes. guidetomalariapharmacology.orgnih.govamericanelements.comharvard.edu Their application is expanding across diverse preclinical research areas to explore the therapeutic potential of targeting GLP and G9a.
Preclinical studies have utilized G9a/GLP inhibitors to investigate their effects in various disease contexts, including cancer. For example, inhibitors like BIX01294 and UNC0638 have been studied in multiple myeloma (MM), where they have shown the ability to induce apoptosis and enhance the efficacy of proteasome inhibitors. nih.gov There is also a growing interest in exploring the application of G9a/GLP inhibitors in preclinical research related to addiction, substance abuse disorders, anxiety, and post-traumatic stress disorder (PTSD). cenmed.com
Furthermore, inhibition of G9a has been demonstrated to facilitate the reprogramming of mouse embryonic stem cells into induced pluripotent stem cells, highlighting a role for these enzymes in cell fate determination. wikipedia.org The involvement of G9a in maintaining cancer stemness is also being investigated in preclinical settings, positioning G9a as a potential therapeutic target, although challenges remain in translating these findings to clinical trials. uni.lu The availability of selective inhibitors like MS0124 is essential for these preclinical investigations, allowing researchers to attribute observed biological effects specifically to GLP inhibition.
Methodological Advancements in Epigenetic Target Research and Compound Profiling
Advancements in methodologies for epigenetic target research and compound profiling are continuously contributing to the discovery and characterization of inhibitors like MS0124. The increasing volume of epigenetics-related data has spurred the development of cheminformatics and computational approaches, collectively termed "epi-informatics," which aid in drug discovery and understanding the molecular mechanisms of active compounds. fishersci.pt
Techniques such as quantitative structure-activity relationship (QSAR) modeling and structure-based approaches are employed in the identification and optimization of epigenetic inhibitors. fishersci.pt Furthermore, significant technological progress in epigenetic profiling methods, including high-throughput sequencing technologies, bioinformatics tools, ChIP-seq, DNA methylation arrays, and nanopore sequencing, provides researchers with high-resolution data on epigenetic modifications. nih.govuni.lufrontiersin.orgnih.govnih.govnih.gov
These advanced methodologies enable comprehensive, genome-wide analysis of epigenetic landscapes and facilitate the identification and validation of epigenetic targets. uni.lufrontiersin.orgnih.gov While not always specifically detailed for MS0124 in the provided sources, these advancements in profiling and computational analysis are integral to the broader field of epigenetic research and the ongoing efforts to discover, characterize, and optimize small molecule inhibitors targeting enzymes like GLP and G9a. The challenges in achieving selectivity, as highlighted in the context of MS0124 and the homologous GLP/G9a pair, underscore the importance of these sophisticated methods for accurate compound profiling and understanding inhibitor-target interactions.
Q & A
Q. Table 1: Common Statistical Tests for MS0124 Data
| Data Type | Test | Use Case |
|---|---|---|
| Continuous, normal | t-test/ANOVA | Compare means across groups |
| Continuous, non-normal | Mann-Whitney U | Compare medians |
| Categorical | Chi-square/Fisher’s | Association between variables |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
